Methyl 4[(5-oxopentyl)oxy]benzoate
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Overview
Description
Methyl 4[(5-oxopentyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a 5-oxopentyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4[(5-oxopentyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 5-oxopentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 5-oxopentyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4[(5-oxopentyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl 4[(5-oxopentyl)oxy]benzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The compound can also participate in various chemical reactions through its functional groups, such as the carbonyl group in the 5-oxopentyl moiety, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the 5-oxopentyl group.
Ethyl 4[(5-oxopentyl)oxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4[(4-oxobutyl)oxy]benzoate: Similar structure but with a 4-oxobutyl group instead of a 5-oxopentyl group.
Uniqueness: Methyl 4[(5-oxopentyl)oxy]benzoate is unique due to the presence of the 5-oxopentyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 4-(5-oxopentoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-9H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWMXMOHYJWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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